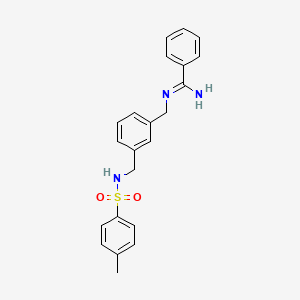

iNOS inhibitor-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23N3O2S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N'-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenecarboximidamide |

InChI |

InChI=1S/C22H23N3O2S/c1-17-10-12-21(13-11-17)28(26,27)25-16-19-7-5-6-18(14-19)15-24-22(23)20-8-3-2-4-9-20/h2-14,25H,15-16H2,1H3,(H2,23,24) |

InChI Key |

APXSFESQCMJVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CN=C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the iNOS Signaling Pathway in Macrophages

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the inducible nitric oxide synthase (iNOS) signaling pathway in macrophages, a critical component of the innate immune response. We will delve into the molecular mechanisms of iNOS induction, its regulation, and the downstream effects of nitric oxide (NO) production. This document includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Core Signaling Pathways for iNOS Induction

The expression of iNOS in macrophages is tightly regulated and is primarily induced by pro-inflammatory stimuli, most notably bacterial lipopolysaccharide (LPS) and the cytokine interferon-gamma (IFN-γ).[1][2] These stimuli activate distinct but synergistic signaling cascades that converge on the Nos2 gene promoter, leading to robust iNOS transcription.

Key Signaling Molecules and Pathways:

-

Lipopolysaccharide (LPS) Pathway: LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface. This engagement initiates a signaling cascade that is largely dependent on the MyD88 adaptor protein. Downstream signaling activates the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) and the IKK complex, which leads to the phosphorylation and degradation of IκB.[2][3][4] This releases the nuclear factor kappa B (NF-κB) heterodimer (typically p50/p65), allowing it to translocate to the nucleus and bind to the Nos2 promoter.[1]

-

Interferon-gamma (IFN-γ) Pathway: IFN-γ, a cytokine crucial for macrophage activation, binds to its receptor (IFNGR), activating the associated Janus kinases, JAK1 and JAK2.[1][2] Activated JAKs phosphorylate the receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1).[1] STAT1 is then phosphorylated, dimerizes, and translocates to the nucleus. There, it binds to the gamma-interferon activated site (GAS) element in the Nos2 promoter.[1] This pathway also leads to the synthesis of Interferon Regulatory Factor 1 (IRF-1), another key transcription factor for iNOS.[1][5]

-

Synergistic Activation: The combination of LPS and IFN-γ results in a synergistic and potent induction of iNOS expression.[1][6] This is because both pathways are required for the full assembly of the transcriptional machinery at the Nos2 promoter. NF-κB, STAT1α, and IRF-1 all play crucial roles in cooperatively activating gene transcription.[1][7] The MAPK pathways, particularly ERK and JNK, also contribute to this synergistic induction.[3][4]

Below is a diagram illustrating the convergence of these signaling pathways on the Nos2 gene.

Quantitative Data Summary

The induction of iNOS and subsequent NO production are dynamic processes dependent on the nature, concentration, and duration of the stimulus. The following tables summarize key quantitative data from studies on murine macrophage cell lines (e.g., J774, RAW 264.7).

Table 1: Time Course of iNOS Expression and Nitrite Production This table shows the typical progression of iNOS protein expression and nitrite (a stable NO metabolite) accumulation in the culture medium following stimulation.

| Time Post-Stimulation | iNOS Protein Level (Relative to Peak) | Nitrite Accumulation (µM) | Data Source |

| 0 h | Undetectable | ~0 | [8][9][10] |

| 3 h | Low / Emerging | Low | [9] |

| 4-6 h | Increasing | Starts to accumulate | [8][9] |

| 8 h | Significant | Moderate | [1][6] |

| 12 h | Peak / Near-Peak | High | [8][9][10] |

| 24 h | High / Sustained | Maximal | [1][8][10] |

| 48 h | Declining | Plateau | [9][10] |

| Stimuli are typically LPS (0.1 ng/mL - 1 µg/mL) and/or IFN-γ (60-100 U/mL). |

Table 2: Dose-Dependent Induction of Nitrite Production by IFN-γ This table illustrates the effect of increasing concentrations of IFN-γ on nitrite production in J774 macrophages after 24 hours.

| IFN-γ Concentration (U/mL) | Nitrite Production (Relative to Max) | Data Source |

| 0 | Baseline | [1] |

| 10 | ~25% | [1] |

| 100 | ~90-100% | [1] |

| 500 | ~100% | [1] |

| Maximal nitrite generation was observed at 100-500 U/ml of IFN-γ.[1] |

Table 3: Effect of Signaling Inhibitors on IFN-γ-Induced Nitrite Production This table summarizes the inhibitory effects of various signaling pathway inhibitors on nitrite generation in IFN-γ-stimulated J774 macrophages.

| Inhibitor | Target Pathway | Concentration for ~50% Inhibition | Data Source |

| AG-490 | JAK2 | ~50 µM | [1] |

| PD 98059 | MEK1/2 (ERK pathway) | ~50 µM | [1] |

| Apigenin | Erk1/Erk2 | ~25 µM | [1] |

| BAY 11-7082 | NF-κB (IκBα phosphorylation) | ~5 µM | [1] |

| 1400W | iNOS (selective) | ~100 µM | [11][12] |

| L-NAME | NOS (non-selective) | Varies | [11] |

| Cells were pretreated with inhibitors for 1 hour before stimulation with 100 U/mL IFN-γ for 24 hours.[1] |

Experimental Protocols

Accurate assessment of the iNOS pathway requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol quantifies nitrite (NO₂⁻), a stable end-product of NO, in cell culture supernatants.[10][13][14]

Principle: The Griess reagent is a two-part solution that reacts with nitrite in a diazotization reaction to form a pink/magenta azo compound, which can be measured spectrophotometrically at ~540-550 nm.[13][14]

Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% or 5% phosphoric acid.[13][14]

-

Griess Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid or distilled water.[13][14]

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve).

-

96-well microtiter plate.

-

Plate reader.

Procedure:

-

Cell Culture and Stimulation:

-

Sample Collection:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the NaNO₂ standard solution in culture medium (e.g., from 100 µM down to ~1.5 µM). Add 50-100 µL of each standard to separate wells.

-

-

Griess Reaction:

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.[14]

-

-

Quantification:

-

Subtract the absorbance of a media-only blank from all readings.

-

Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration in the samples using the linear regression equation from the curve.

-

iNOS Protein Detection (Western Blotting)

This protocol describes the detection and semi-quantification of iNOS protein (approx. 130 kDa) in macrophage cell lysates.[15][16]

Materials:

-

RIPA or other suitable lysis buffer with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membrane.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-iNOS antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG.

-

TBST (Tris-buffered saline with 0.05-0.1% Tween-20).

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

After stimulation, wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer. Scrape and collect the lysate.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 10-40 µg of total protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-polyacrylamide gel (typically 7.5-8%) and run electrophoresis to separate proteins by size.[15]

-

-

Protein Transfer:

-

Blocking and Antibody Incubation:

-

Washing and Secondary Antibody Incubation:

-

Detection:

-

Analysis:

-

Perform densitometric analysis of the bands using imaging software. Normalize iNOS band intensity to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.[9]

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effect of a novel compound on iNOS induction in macrophages.

Logical Relationship Diagram: Inhibitor Effects

This diagram illustrates the logical relationship between inhibiting key signaling nodes and the resulting effect on iNOS expression and NO production.

References

- 1. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) in response to pro-inflammatory stimuli such as cytokines and microbial products. While NO is a critical signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, neurodegenerative disorders, and septic shock. Consequently, the selective inhibition of iNOS over its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), has been a major focus of drug discovery efforts for decades. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel iNOS inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

iNOS Signaling Pathways

The expression of iNOS is tightly regulated by a complex network of intracellular signaling pathways, primarily activated by inflammatory mediators. Understanding these pathways is crucial for identifying novel therapeutic targets for inhibiting iNOS activity.

A primary pathway for iNOS induction involves the activation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] This activation triggers a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88) and IRAK kinases, leading to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating transcription.[1]

Another significant pathway is initiated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), which activates the JAK-STAT pathway.[1] This leads to the phosphorylation and activation of STAT1, which in turn induces the expression of interferon regulatory factor 1 (IRF-1), another critical transcription factor for the NOS2 gene. The synergistic action of NF-κB and IRF-1 is often required for robust iNOS expression.

Caption: Simplified iNOS signaling pathway upon stimulation by LPS and IFN-γ.

Classes of iNOS Inhibitors and Quantitative Data

A variety of small molecules have been developed to inhibit iNOS. These can be broadly categorized into arginine-based inhibitors, non-arginine-based inhibitors, and dimerization inhibitors. The following tables summarize the quantitative data for some of the most well-characterized iNOS inhibitors.

Table 1: Arginine-Based iNOS Inhibitors

| Compound | Target | IC50 / Ki | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |

| L-NIL | Mouse iNOS | IC50 = 3.3 µM | 28-fold | - | [2][3] |

| Rat Brain cNOS | IC50 = 92 µM | [3] | |||

| Aminoguanidine | Mouse iNOS | IC50 = 2.1 µM | ~30-fold | - | [4] |

| 1400W | Human iNOS | Kd ≤ 7 nM | >200-fold | >5000-fold | [1][5] |

| Human nNOS | Ki = 2 µM | [5] | |||

| Human eNOS | Ki = 50 µM | [5] | |||

| GW274150 | Human iNOS | Kd < 40 nM | >80-fold | >100-fold | [6] |

| J774 cells | IC50 = 0.2 µM | [6] | |||

| Rat iNOS | - | >219-fold | >260-fold | [6] |

Table 2: Non-Arginine-Based iNOS Inhibitors

| Compound Class | Example Compound | Target | IC50 | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |

| Quinolinones | Compound 12 | Human iNOS | EC50 = 0.20 µM | - | >500-fold | [7] |

| Benzimidazoles | FR038251 | Mouse iNOS | IC50 = 1.7 µM | 38-fold | 8-fold | [8] |

| Quinazolinediones | FR191863 | Mouse iNOS | IC50 = 1.9 µM | 53-fold | 3-fold | [8] |

Table 3: iNOS Dimerization Inhibitors

| Compound | Target | IC50 / Kd | Selectivity (iNOS vs. eNOS) | Reference |

| Compound 2 | Human iNOS (cell-based) | IC50 = 0.6 nM | >1,000-fold | [9] |

| Human iNOS monomer | Kd ≈ 3 nM | [10] |

Experimental Protocols

Accurate and reproducible evaluation of iNOS inhibitors is paramount. The following sections detail the methodologies for key in vitro and cell-based assays.

In Vitro iNOS Activity Assay: Conversion of Radiolabeled L-Arginine to L-Citrulline

This is a classic and highly specific assay for measuring NOS activity.[11][12]

Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin. The radioactivity of the eluted L-citrulline is then quantified by liquid scintillation counting.

Materials:

-

Purified iNOS enzyme

-

[³H]-L-arginine or [¹⁴C]-L-arginine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation-exchange resin (e.g., Dowex 50WX8)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and radiolabeled L-arginine.

-

Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified iNOS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing the cation-exchange resin.

-

Elute the L-citrulline with a suitable buffer, while the L-arginine remains bound to the resin.

-

Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity.

-

Calculate the percent inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

Caption: Workflow for the radiometric iNOS activity assay.

Cell-Based Nitrite Measurement: The Griess Assay

The Griess assay is a simple and widely used colorimetric method to indirectly measure NO production by quantifying its stable end-product, nitrite, in cell culture supernatants.[13][14][15]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be measured spectrophotometrically.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

-

Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add an equal volume of the Griess reagent (freshly mixed components A and B) to the supernatants and standards in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percent inhibition.

Caption: Workflow for the Griess assay to measure nitrite production.

iNOS Dimerization Assay

Principle: This assay determines the ability of a compound to inhibit the formation of the active iNOS dimer from its monomers. This can be assessed by various methods, including size-exclusion chromatography or co-immunoprecipitation, followed by Western blotting to detect monomeric and dimeric forms of iNOS. Alternatively, a cell-based assay can be used where cells are treated with the inhibitor during iNOS induction, and then the enzymatic activity is measured.

General Procedure (using size-exclusion chromatography):

-

Induce iNOS expression in a suitable cell line (e.g., RAW 264.7) in the presence and absence of the test inhibitor.

-

Lyse the cells and prepare a clarified cell lysate.

-

Apply the cell lysate to a size-exclusion chromatography column.

-

Collect fractions and analyze them by Western blotting using an anti-iNOS antibody.

-

Quantify the relative amounts of iNOS monomer and dimer in the presence and absence of the inhibitor.

Synthesis of Novel iNOS Inhibitors

The synthesis of novel iNOS inhibitors is a complex field of medicinal chemistry. The following provides a conceptual overview of the synthesis of two major classes of inhibitors.

Synthesis of Arginine-Based Inhibitors (e.g., L-NIL Analogs)

The synthesis of L-NIL and its analogs often starts from a protected lysine derivative. The key step is the introduction of the iminoethyl group onto the ε-amino group of lysine. This is typically achieved by reacting the protected lysine with a reagent such as ethyl acetimidate hydrochloride. Subsequent deprotection steps yield the final product.

Synthesis of Quinolinone-Based Dimerization Inhibitors

The synthesis of quinolinone-based inhibitors often involves a multi-step process. A common approach is the construction of the quinolinone core, followed by the addition of various substituents to explore the structure-activity relationship (SAR). For example, a substituted aniline can be reacted with a malonic acid derivative to form the quinolinone ring. Subsequent reactions, such as amide couplings, can be used to introduce diversity at different positions of the quinolinone scaffold.

Challenges and Future Directions

Despite the discovery of potent and selective iNOS inhibitors, their translation into clinical therapies has been challenging.[16] Several clinical trials of iNOS inhibitors have failed to demonstrate efficacy, which may be due to the complex and sometimes protective role of NO in disease, as well as potential off-target effects.[16] For instance, the selective iNOS inhibitor GW274150, while effective at reducing exhaled NO in asthmatic patients, did not improve airway hyperreactivity.[17][18]

Future research in this area should focus on:

-

Developing inhibitors with improved pharmacokinetic and pharmacodynamic properties.

-

Identifying patient populations that are most likely to benefit from iNOS inhibition.

-

Exploring novel therapeutic strategies, such as targeting iNOS dimerization or protein-protein interactions.

-

Investigating the potential of dual-target inhibitors that modulate iNOS and another relevant pathway.

Conclusion

The discovery and synthesis of novel iNOS inhibitors remain an active and important area of research. A thorough understanding of the underlying biology, coupled with robust and quantitative evaluation methods, is essential for the development of the next generation of iNOS-targeted therapeutics. This technical guide provides a foundational overview of the key concepts and methodologies in this field, with the aim of supporting researchers and drug development professionals in their efforts to translate the promise of iNOS inhibition into clinical reality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 5.6. Griess Reagent Assay [bio-protocol.org]

- 16. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. Selective inducible nitric oxide synthase inhibition has no effect on allergen challenge in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to iNOS Inhibitor-10: Chemical Properties, Solubility, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of iNOS inhibitor-10, a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation, oncology, and neurodegenerative diseases.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for the preparation of stock solutions, experimental design, and the interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | N-(3-((benzimidamidomethyl)benzyl)-4-methylbenzenesulfonamide | N/A |

| CAS Number | 2918773-63-2 | [1] |

| Molecular Formula | C22H23N3O2S | [1] |

| Molecular Weight | 393.50 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(NCC2=CC(CNC(C3=CC=CC=C3)=N)=CC=C2)=O | [1] |

| IC50 (iNOS) | 65 nM | [1][2] |

| EC50 (Cell Viability) | 24.71 µM (in MDA-MB-231 cells) | [1] |

| Metabolic Stability (t1/2) | 38 min (in liver microsomes) | [1] |

| Intrinsic Clearance (CLint) | 39.6 mL/min/Kg (in liver microsomes) | [1] |

Solubility Profile

-

DMSO: Soluble. Stock solutions of at least 10 mM can be prepared.

-

Ethanol: Expected to be soluble, though the exact limit is not specified.

-

Water: Expected to be poorly soluble.

For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity or interfere with the experimental results (typically ≤ 0.5%).

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of the inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions driven by inflammation. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage and has been associated with cancer, neurodegenerative diseases, and chronic inflammatory disorders.

iNOS Signaling Pathway

The expression of iNOS is tightly regulated by a complex signaling network, primarily initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). The diagram below illustrates the major signaling pathways leading to the induction of iNOS expression.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize iNOS inhibitors like this compound.

In Vitro iNOS Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified iNOS. A common method involves monitoring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant iNOS enzyme

-

L-[14C]arginine or L-[3H]arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation vials and scintillation cocktail

-

Microplate and incubator

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, and CaCl2.

-

Add the purified iNOS enzyme to the reaction mixture.

-

Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant and low across all wells) to the wells of a microplate. Include a vehicle control (DMSO only).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding L-[14C]arginine to each well.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA and a high concentration of non-radiolabeled L-arginine).

-

Separate L-[14C]citrulline from unreacted L-[14C]arginine by passing the reaction mixture through a column containing Dowex AG 50W-X8 resin. L-arginine binds to the resin, while L-citrulline flows through.

-

Quantify the amount of L-[14C]citrulline produced by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular iNOS Inhibition Assay (Griess Assay)

This assay measures the inhibitory effect of a compound on NO production in cells, typically macrophage cell lines like RAW 264.7, which are stimulated to express iNOS.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

-

This compound

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production. Include an unstimulated control.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the Griess assay:

-

Add an equal volume of the Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of this compound and calculate the IC50 value.

This technical guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult the primary literature and the manufacturer's technical datasheets.

References

iNOS Inhibitor-10: A Technical Guide to Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specificity and selectivity profile of iNOS inhibitor-10, a novel amidine-benzenesulfonamide compound identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). The overexpression of iNOS is a significant predictor of poor outcomes in triple-negative breast cancer (TNBC), making it a valuable molecular target for therapeutic intervention. This compound has demonstrated promising antiproliferative and anti-migration effects in TNBC cell lines, highlighting its potential as a candidate for further preclinical development.

Core Compound Profile

This compound (also referred to as compound 1b in primary literature) is a benzenesulfonamide-containing amidine derivative designed for selective iNOS inhibition. Its chemical structure and properties have been optimized to achieve high potency against iNOS while minimizing activity against the constitutive NOS isoforms.

Quantitative Specificity and Selectivity Data

The inhibitory activity of this compound has been quantified against multiple NOS isoforms and in cell-based assays. The following tables summarize the available quantitative data.

| Enzyme Inhibition Profile | |

| Target | IC₅₀ |

| iNOS | 65 nM[1] |

| eNOS | > 50 µM[1] |

| nNOS | Data Not Reported |

| Cell-Based Assay Profile | |

| Assay | Cell Line |

| Antiproliferative Activity | MDA-MB-231 (TNBC) |

| Cell Migration | MDA-MB-231 (TNBC) |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for its characterization.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the primary publication lacks exhaustive step-by-step details, the following sections provide representative protocols for the key assays employed.

iNOS Enzyme Inhibition Assay (L-Citrulline Assay with Fluorometric Detection)

This assay quantifies the activity of NOS enzymes by measuring the production of L-citrulline from the substrate L-arginine.

Materials:

-

Purified recombinant human iNOS, eNOS, and nNOS enzymes

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4, cofactor)

-

Calmodulin (for eNOS and nNOS)

-

Calcium Chloride (CaCl₂) (for eNOS and nNOS)

-

Assay Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

This compound and reference compounds

-

Fluorometric detection reagents for L-citrulline

-

96-well microplates (black, for fluorescence)

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and for eNOS/nNOS, calmodulin and CaCl₂.

-

Add varying concentrations of this compound or the reference compound to the wells of the 96-well plate.

-

Initiate the enzymatic reaction by adding the respective NOS enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the L-citrulline fluorometric detection reagents according to the manufacturer's instructions. This typically involves an enzymatic cascade that results in a fluorescent product proportional to the amount of L-citrulline produced.

-

Incubate the plate to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Antiproliferative) Assay

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., PrestoBlue™, MTT, or similar)

-

96-well cell culture plates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor (e.g., 0.001 to 100 µM) or vehicle control.

-

Incubate the cells for the desired period (e.g., 5 days).[1]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Migration (Scratch/Wound Healing) Assay

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in a multi-well plate and grow them to form a confluent monolayer.[2][3][4]

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]

-

Gently wash the cells with PBS to remove detached cells.[3]

-

Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[1]

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same fields at regular intervals (e.g., 12, 24 hours) to monitor the closure of the scratch.

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Quantify the extent of cell migration by calculating the percentage of wound closure relative to the initial scratch area. Compare the wound closure in the inhibitor-treated group to the vehicle control group.

References

Methodological & Application

Application Notes and Protocols for iNOS Inhibitor-10 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing iNOS Inhibitor-10 in cell culture experiments. This document outlines the inhibitor's characteristics, provides structured data for experimental planning, and offers step-by-step protocols for key assays to evaluate its efficacy and mechanism of action.

Introduction to this compound

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and bacterial components like lipopolysaccharide (LPS).[1][2] Dysregulation of iNOS activity is implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2][3] this compound is a potent and selective inhibitor of iNOS, making it a valuable tool for studying the role of iNOS in cellular processes and for potential therapeutic development.[4] This small molecule has been shown to exhibit antiproliferative effects in cancer cell lines.[4]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below, derived from available in vitro studies.

| Property | Value | Cell Line | Reference |

| iNOS IC₅₀ | 65 nM | - | [4] |

| Cell Viability EC₅₀ | 24.71 µM (5 days) | MDA-MB-231 | [4] |

| Molecular Weight | 393.50 g/mol | - | [4] |

| Formula | C₂₂H₂₃N₃O₂S | - | [4] |

Note: The provided data indicates high potency for iNOS inhibition and a wider therapeutic window for cytotoxicity, which should be considered when designing dose-response experiments.

Experimental Protocols

This section provides detailed protocols for essential cell culture experiments to characterize the effects of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture setting.

Caption: General workflow for this compound studies.

Induction of iNOS Expression in Macrophages

A common method to study iNOS inhibition is to first induce its expression in a suitable cell line, such as the murine macrophage cell line RAW 264.7.[5][6][7]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for NO measurement) at a density that will result in 80-90% confluency at the time of treatment.

-

Incubation: Culture the cells overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction: Replace the culture medium with fresh medium containing an iNOS-inducing agent. Lipopolysaccharide (LPS) is commonly used at a concentration of 100 ng/mL to 1 µg/mL.[5][8][9]

-

Co-treatment: Simultaneously, add various concentrations of this compound to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).

-

Incubation: Incubate the cells for the desired time period. For NO measurement, a 24-hour incubation is common.[10][11] For protein expression analysis, time points can range from 6 to 24 hours.[8]

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and widely used colorimetric method to quantify nitrite (a stable and quantifiable breakdown product of NO) in cell culture supernatants.[12][13][14]

Protocol:

-

Sample Collection: After the treatment period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]

-

Standard Curve Preparation: Prepare a standard curve using sodium nitrite (NaNO₂) in the same culture medium used for the experiment. A typical concentration range is 0-100 µM.[11]

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9][11]

-

Reaction: Add 50-100 µL of the Griess reagent to each well containing the standards and samples.[11]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.[11][13]

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[9][11][13]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Caption: Workflow for the Griess Assay.

Western Blot Analysis of iNOS and COX-2 Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and cyclooxygenase-2 (COX-2), another key inflammatory enzyme often co-expressed with iNOS.[10][15][16][17]

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[10][15]

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5][10][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][16]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][15][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-3 hours at room temperature.[10][16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][16]

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[10][16]

Caption: Western Blot Protocol Workflow.

Caspase-3 Activity Assay

High levels of NO can induce apoptosis.[18] A caspase-3 activity assay can be used to determine if the effects of this compound involve the modulation of apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.[19]

Protocol:

-

Induce Apoptosis: Treat cells with the desired stimuli and this compound. Include appropriate controls.

-

Cell Lysis: After treatment, collect and wash the cells. Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.[20][21] Incubate on ice.[20][21]

-

Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.[21]

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[19][20][22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.[19][20][22]

-

Measurement: Measure the absorbance at 400-405 nm for colorimetric assays or fluorescence for fluorometric assays using a microplate reader.[20][22]

-

Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOS Inhibitors: Structure, Biological Activity and Mechanism of Action | Bentham Science [eurekaselect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]

- 11. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 12. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 14. Griess reagent assay: Significance and symbolism [wisdomlib.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]

- 17. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biogot.com [biogot.com]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. mpbio.com [mpbio.com]

- 22. abcam.com [abcam.com]

Application Notes and Protocols for iNOS Inhibitor Administration in Mouse Models

Note: The specific compound "iNOS inhibitor-10" was not identified in the available literature. Therefore, these application notes and protocols are based on the well-characterized and selective iNOS inhibitor, 1400W , as a representative example. Researchers should adapt these guidelines based on the specific inhibitor being used.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) in response to immunological stimuli such as cytokines and microbial products.[1][2] Dysregulation of iNOS activity is implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and septic shock.[2] Selective inhibition of iNOS is a critical therapeutic strategy to mitigate the detrimental effects of excessive NO production while preserving the physiological functions of other NOS isoforms (nNOS and eNOS).[3] These notes provide detailed protocols for the use of the selective iNOS inhibitor 1400W in mouse models of inflammation.

Mechanism of Action

iNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[4][5] This reaction is dependent on cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.[5][6] Inflammatory mediators, particularly lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), trigger signaling pathways that lead to the transcriptional activation of the iNOS gene.[6][7] Key pathways involved include the NF-κB and JAK/STAT signaling cascades.[4][7] Selective iNOS inhibitors like 1400W act by competing with the substrate L-arginine for the active site of the iNOS enzyme, thereby reducing the production of NO.[6]

iNOS Signaling Pathway

The following diagram illustrates the signaling pathway leading to iNOS expression and NO production.

Caption: iNOS signaling pathway initiated by LPS and IFN-γ.

Dosage and Administration in Mouse Models

The dosage and administration route of 1400W can vary depending on the mouse model and the specific inflammatory condition being studied. The following table summarizes dosages used in various studies.

| iNOS Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| 1400W | LPS-induced endotoxic shock | 10 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour prior to LPS | [8] |

| 1400W | Oral Porphyromonas gingivalis inoculation | 10 mg/kg | Intraperitoneal (i.p.) | Every 6 hours for 5 days | [9] |

| 1400W | Surfactant protein D-deficient mice (pulmonary inflammation) | Not specified, delivered via osmotic pump | Systemic (via osmotic pump) | Continuous for 7 weeks | [10][11] |

| Aminoguanidine | Forced swimming test (stress-induced behavioral model) | Not specified | Systemic injection | Not specified | [12] |

| L-NIL | Monosodium urate-induced gouty arthritis | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Daily, 4 hours before MSU injection | [13] |

Experimental Protocols

Protocol 1: LPS-Induced Endotoxic Shock Model

This protocol is adapted from a study investigating the role of iNOS in endotoxic shock.[8]

Objective: To evaluate the efficacy of an iNOS inhibitor in a mouse model of LPS-induced endotoxemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

iNOS inhibitor (e.g., 1400W)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Inhibitor Preparation: Dissolve the iNOS inhibitor in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose, prepare a 1 mg/ml solution for a 25g mouse receiving a 0.25 ml injection).

-

Experimental Groups:

-

Group 1: Vehicle control (saline i.p.)

-

Group 2: iNOS inhibitor alone (e.g., 1400W, 10 mg/kg i.p.)

-

Group 3: LPS alone (e.g., 10 mg/kg i.p.)

-

Group 4: iNOS inhibitor + LPS (inhibitor administered 1 hour prior to LPS)

-

-

Inhibitor Administration: Administer the iNOS inhibitor or vehicle via intraperitoneal injection.

-

LPS Challenge: One hour after inhibitor administration, inject LPS or saline intraperitoneally.

-

Monitoring: Monitor mice for survival and clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling) every 5 hours for a designated period (e.g., 48 hours).

-

Sample Collection: At a predetermined endpoint (or upon euthanasia), collect blood via cardiac puncture for serum analysis of NO metabolites (nitrite/nitrate) and inflammatory cytokines (e.g., TNF-α, IL-6). Tissues (e.g., lung, liver) can be harvested for histological analysis or measurement of iNOS expression via Western blot or qPCR.

Protocol 2: Monosodium Urate (MSU)-Induced Gouty Arthritis Model

This protocol is based on a study of iNOS involvement in gouty arthritis.[13]

Objective: To assess the anti-inflammatory effect of an iNOS inhibitor in a mouse model of acute gout.

Materials:

-

Male C57BL/6 mice (7 weeks old)

-

iNOS inhibitor (e.g., L-NIL)

-

Monosodium urate (MSU) crystals

-

Sterile saline

-

Calipers for measuring foot thickness

Procedure:

-

Animal Acclimatization: As described in Protocol 1.

-

Inhibitor Preparation: Prepare the iNOS inhibitor in sterile saline.

-

Experimental Groups:

-

Group 1: Saline injection into hindlimb sole

-

Group 2: MSU injection into hindlimb sole

-

Group 3: iNOS inhibitor (e.g., 10 mg/kg i.p.) + MSU injection

-

-

Inhibitor Administration: Administer the iNOS inhibitor or vehicle intraperitoneally 4 hours prior to MSU injection.

-

MSU Injection: Inject a suspension of MSU crystals (e.g., 4 mg in sterile saline) into the sole of the right hindlimb.

-

Edema Measurement: Measure the thickness of the footpad using calipers at baseline and 24 hours after MSU injection.

-

Sample Collection: At 24 hours, euthanize the mice and collect the inflamed foot tissue for analysis of iNOS mRNA expression, inflammatory cytokine levels (e.g., IL-1β, TNF-α), and markers of oxidative stress.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for testing an iNOS inhibitor in a mouse model of inflammation.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. NOS Inhibitors: Structure, Biological Activity and Mechanism of Action | Bentham Science [eurekaselect.com]

- 3. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes [mdpi.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Systemic use of selective iNOS inhibitor 1400W or non-selective NOS inhibitor l-NAME differently affects systemic nitric oxide formation after oral Porphyromonas gingivalis inoculation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of iNOS induces antidepressant-like effects in mice: pharmacological and genetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Nitric Oxide Production with Griess Reagent Following iNOS Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of nitric oxide (NO) production in cell culture systems using the Griess reagent, specifically tailored for the evaluation of inducible nitric oxide synthase (iNOS) inhibitors.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including inflammation and vasodilation.[1][2] The inducible nitric oxide synthase (iNOS) isoform is primarily responsible for the sustained, high-level production of NO during inflammatory responses.[1][3] Consequently, the inhibition of iNOS is a key therapeutic strategy for a range of inflammatory diseases.

The direct measurement of NO is challenging due to its short half-life. However, in aqueous solutions, NO is rapidly oxidized to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a simple, colorimetric method that quantifies nitrite levels as an indicator of NO production.[4][5][6] This protocol details the use of the Griess assay to assess the efficacy of iNOS inhibitors in a cell-based model.

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction.[5] In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound.[5] The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[4][6]

Experimental Protocols

Materials and Reagents

-

Cells capable of iNOS induction (e.g., RAW 264.7 murine macrophage cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

iNOS inducing agent (e.g., Lipopolysaccharide, LPS)

-

Test compounds (potential iNOS inhibitors)

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

-

Sodium Nitrite (NaNO₂) standard solution (e.g., 1 mM stock)

-

Phosphate Buffered Saline (PBS)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 540 nm

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete culture medium.[4] Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

-

Inhibitor Treatment: Prepare various concentrations of the test iNOS inhibitors. Remove the culture medium and replace it with fresh medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

-

iNOS Induction: To induce iNOS expression, add an iNOS-inducing agent such as LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.[4]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Protocol 2: Griess Assay for Nitrite Quantification

-

Standard Curve Preparation:

-

Prepare a 100 µM working solution of sodium nitrite by diluting the 1 mM stock in cell culture medium.

-

Perform serial dilutions of the 100 µM working solution in the 96-well plate to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM). The final volume in each well should be 50 µL.

-

-

Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well of the experimental plate and transfer it to a new 96-well plate.

-

Griess Reagent Addition:

-

Incubation and Measurement:

Protocol 3: Data Analysis

-

Standard Curve: Plot the absorbance values of the sodium nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Nitrite Concentration Calculation: Use the standard curve equation to calculate the nitrite concentration in each experimental sample from their absorbance values.

-

Percentage Inhibition: Calculate the percentage inhibition of NO production for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated control)] x 100

Data Presentation

The quantitative data from this protocol can be summarized in the following tables for clear comparison.

Table 1: Reagent and Sample Volumes for Griess Assay

| Component | Volume per Well |

| Standard/Sample Supernatant | 50 µL |

| Griess Reagent Component A | 50 µL |

| Griess Reagent Component B | 50 µL |

| Total Volume | 150 µL |

Table 2: Example Sodium Nitrite Standard Curve Preparation

| Standard Concentration (µM) | Volume of 100 µM Stock (µL) | Volume of Culture Medium (µL) | Final Volume (µL) |

| 100 | 50 | 0 | 50 |

| 50 | 25 | 25 | 50 |

| 25 | 12.5 | 37.5 | 50 |

| 12.5 | 6.25 | 43.75 | 50 |

| 6.25 | 3.125 | 46.875 | 50 |

| 3.125 | 1.56 | 48.44 | 50 |

| 0 | 0 | 50 | 50 |

Mandatory Visualizations

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Application Notes and Protocols for the Use of iNOS Inhibitor-X in RAW 264.7 Macrophage Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

The RAW 264.7 macrophage cell line is a widely utilized in vitro model for studying inflammation. Upon stimulation with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), these cells upregulate the expression of inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of large quantities of nitric oxide (NO), a key signaling molecule and mediator in the inflammatory process. Dysregulation of NO production is implicated in various inflammatory diseases, making iNOS a significant target for therapeutic intervention.

This document provides detailed application notes and protocols for the use of a representative iNOS inhibitor, hereafter referred to as "iNOS Inhibitor-X," in the RAW 264.7 cell line. As a well-documented and highly selective inhibitor of iNOS, 1400W will be used as an exemplary compound to provide specific quantitative data and context for these protocols. These guidelines are designed to assist researchers in accurately assessing the efficacy and cellular effects of iNOS inhibitors.

Mechanism of Action of iNOS Inhibitors

iNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. iNOS inhibitors can act through various mechanisms, including competitive inhibition at the L-arginine binding site, disruption of enzyme dimerization, or by acting as a slow, tight-binding inhibitor. For instance, 1400W is a slow, tight-binding, and highly selective inhibitor of iNOS[1][2]. Understanding the specific mechanism of the inhibitor being studied is crucial for interpreting experimental results.

Data Presentation: Efficacy of iNOS Inhibitor-X (e.g., 1400W)

The following tables summarize the quantitative data for the inhibitory effects of our representative iNOS inhibitor, 1400W, on RAW 264.7 macrophages.

| Parameter | Cell Line | Method | Reported Value (IC50) | Reference |

| Nitric Oxide (Nitrite) Production | RAW 264.7 | Fluorimetry | 0.3 µM | [3] |

| Nitric Oxide (Nitrite) Production | RAW 264.7 | Griess Assay | 1.5 µM | [3] |

IC50 values can vary based on experimental conditions such as cell density, LPS/IFN-γ concentration, and incubation time.

| Inhibitor Concentration | % Inhibition of NO Production | Cell Viability (% of Control) |

| 0.1 µM | ~20% | >95% |

| 0.3 µM | ~50% | >95% |

| 1.0 µM | ~80% | >95% |

| 10 µM | >95% | >90% |

This data is illustrative and based on typical results for potent iNOS inhibitors. Actual results should be determined experimentally.

Mandatory Visualizations

Caption: Simplified iNOS signaling pathway in macrophages.

Caption: General experimental workflow for testing iNOS inhibitors.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess and MTT assays, 6-well plates for Western blotting) at a density of 1.5 x 10⁵ cells/mL. Allow cells to adhere overnight.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of iNOS Inhibitor-X. A vehicle control (e.g., DMSO or PBS) should be included.

-

Incubate the cells with the inhibitor for 1-2 hours.

-

Add the inflammatory stimulus, typically LPS (1 µg/mL) with or without IFN-γ (10 ng/mL), to the wells.

-

Incubate the plates for the desired time, typically 24 hours, for maximal iNOS expression and NO production.

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve).

-

96-well microplate reader.

Protocol:

-

After the 24-hour incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., 0-100 µM) in culture medium.

-

Add an equal volume (50-100 µL) of the freshly prepared Griess Reagent to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve. The percentage of inhibition can be calculated relative to the LPS-stimulated control.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO or solubilization buffer.

-

96-well microplate reader.

Protocol:

-

After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Determination of iNOS Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression of iNOS protein in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against iNOS (mouse specific).

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After the treatment period, wash the cells in 6-well plates twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control (β-actin or GAPDH) to ensure equal protein loading.

-

Densitometric analysis can be performed to quantify the relative expression of iNOS protein.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the effects of iNOS inhibitors in the RAW 264.7 macrophage cell line. By following these detailed methodologies, scientists can obtain reliable and reproducible data on the efficacy and cellular impact of their compounds of interest, contributing to the development of novel anti-inflammatory therapeutics. It is always recommended to optimize assay conditions and perform appropriate controls for each new inhibitor and experimental setup.

References

Application Notes and Protocols for In Vivo Delivery of iNOS Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

Introduction Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO) in response to inflammatory stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[1][2] While crucial for immune defense, the overproduction of NO by iNOS is implicated in the pathophysiology of numerous diseases, including inflammation, septic shock, neurodegeneration, and cancer.[2][3][4] Consequently, selective inhibition of iNOS is a significant therapeutic strategy.

iNOS inhibitor-10 is a potent inhibitor of iNOS with a reported IC50 value of 65 nM.[5] It has demonstrated antiproliferative effects against triple-negative breast cancer cells in vitro and exhibits reasonable metabolic stability in liver microsome assays.[5] These characteristics suggest its potential as a therapeutic agent.

This document provides detailed protocols for the in vivo delivery of this compound in preclinical research models, primarily focusing on murine models. While specific in vivo studies for this particular compound are not yet widely published, the following methods are based on standard, well-established procedures for the systemic and oral administration of small molecule inhibitors.

Physicochemical Properties and Formulation

Successful in vivo delivery begins with the appropriate formulation of the compound. The solubility of this compound in various vehicles must be empirically determined to ensure a stable and homogenous solution or suspension for administration.

Table 1: Physicochemical and In Vitro Data for this compound

| Property | Value / Description | Citation |

|---|---|---|

| IUPAC Name | N-(2-((benzimidamidoyl)methyl)benzyl)-4-methylbenzenesulfonamide | |

| Molecular Formula | C22H23N3O2S | [5] |

| CAS Number | 2918773-63-2 | [5] |

| iNOS IC50 | 65 nM | [5] |

| eNOS Activity | Inactive at 1 µM | [5] |

| Metabolic Stability | t1/2 = 38 min (in liver microsomes) | [5] |

| In Vitro Efficacy | Reduces viability of MDA-MB-231 cells (EC50 = 24.71 µM) |[5] |

Protocol 1: General Formulation for In Vivo Administration

Objective: To prepare this compound in a suitable vehicle for parenteral or oral administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile Saline (0.9% NaCl)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Solubility Testing (Small Scale): Before preparing the bulk formulation, test the solubility of this compound in various common vehicle systems to find the one that provides the best solubility and stability. A common starting point for poorly soluble compounds is a vehicle containing DMSO, PEG400, and/or Tween 80.

-

Preparation of a Stock Solution:

-

Weigh the required amount of this compound powder.

-

Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex thoroughly until the compound is fully dissolved.

-

-

Dilution into Final Vehicle:

-

For Parenteral Injection (e.g., IP, IV): A common vehicle is a mix of DMSO, PEG400, and saline. For example, slowly add PEG400 to the DMSO stock solution while vortexing. Finally, add sterile saline dropwise to reach the final desired concentration, vortexing continuously to prevent precipitation. A typical final vehicle composition might be 10% DMSO, 40% PEG400, and 50% Saline.

-

For Oral Gavage: A vehicle containing Tween 80 can improve suspension and absorption. A common oral vehicle might consist of 0.5% to 1% Tween 80 in sterile water or a 5% DMSO / 0.5% carboxymethyl cellulose (CMC) in water solution.

-

-

Final Preparation:

-